![molecular formula C28H32ClNO B076540 2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine CAS No. 13073-86-4](/img/structure/B76540.png)
2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine, also known as Venlafaxine, is a synthetic phenylethylamine derivative that is commonly used as an antidepressant. This compound belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs), which are known to be effective in the treatment of depression and anxiety disorders. In
Mécanisme D'action
2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine works by inhibiting the reuptake of serotonin and norepinephrine in the brain. By blocking the reuptake of these neurotransmitters, 2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine increases their levels in the synaptic cleft, thereby enhancing their effects on the postsynaptic receptors. This mechanism of action is similar to that of other SNRIs such as duloxetine and desvenlafaxine.
Effets Biochimiques Et Physiologiques
2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, 2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These effects may contribute to the antidepressant and anxiolytic properties of 2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. Additionally, it has a well-established mechanism of action and has been extensively studied in both animal and human models. However, 2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine also has some limitations. It has a relatively short half-life, which may require frequent dosing in some experimental protocols. Additionally, it can have off-target effects on other neurotransmitter systems, which may complicate data interpretation.
Orientations Futures
For research on 2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine include the development of more selective SNRIs, exploring its potential use in the treatment of other psychiatric disorders, and investigating its biochemical and physiological effects.
Méthodes De Synthèse
2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine can be synthesized through a multi-step process. The first step involves the condensation of 4-chlorophenylacetonitrile with 1,2,3,4-tetrahydronaphthalen-1-ol to form 2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol. This intermediate is then reacted with 4-(2-bromoethoxy)phenol to form 2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]ethanol. The final step involves the conversion of this intermediate to 2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine by reacting it with diethylamine.
Applications De Recherche Scientifique
2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine has been extensively studied for its antidepressant and anxiolytic properties. It has been shown to be effective in the treatment of major depressive disorder, generalized anxiety disorder, and social anxiety disorder. Additionally, 2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine has been investigated for its potential use in the treatment of neuropathic pain, hot flashes in menopausal women, and attention deficit hyperactivity disorder (ADHD).
Propriétés
Numéro CAS |
13073-86-4 |
|---|---|
Nom du produit |
2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine |
Formule moléculaire |
C28H32ClNO |
Poids moléculaire |
434 g/mol |
Nom IUPAC |
2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C28H32ClNO/c1-3-30(4-2)19-20-31-25-16-11-23(12-17-25)28-26-8-6-5-7-21(26)13-18-27(28)22-9-14-24(29)15-10-22/h5-12,14-17,27-28H,3-4,13,18-20H2,1-2H3 |
Clé InChI |
VVOIPUCATYCKHR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2C(CCC3=CC=CC=C23)C4=CC=C(C=C4)Cl |
SMILES canonique |
CCN(CC)CCOC1=CC=C(C=C1)C2C(CCC3=CC=CC=C23)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



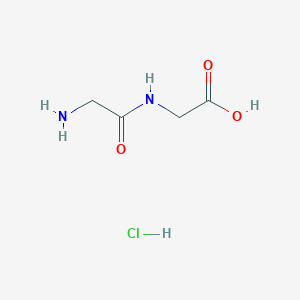
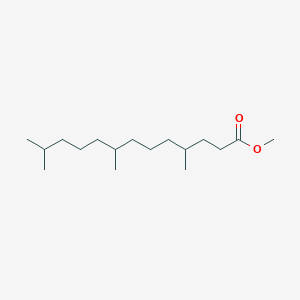
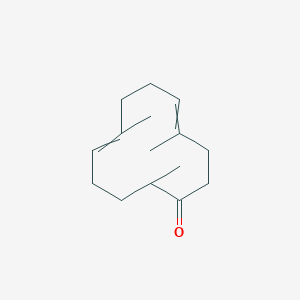
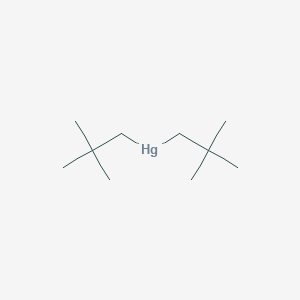
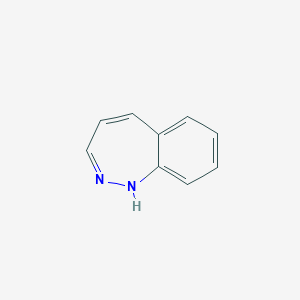


![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B76472.png)
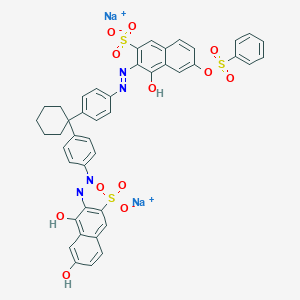
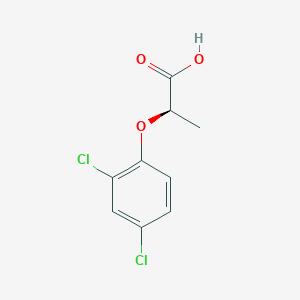
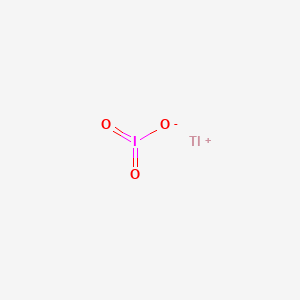
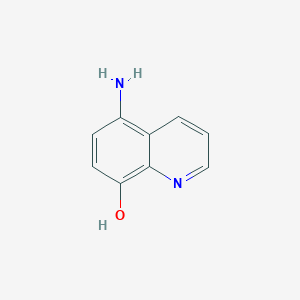

![5,7-Dichlorothiazolo[5,4-d]pyrimidine](/img/structure/B76482.png)